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Compound of Interest

Compound Name: 2-(4-Fluorophenoxy)ethanamine

Cat. No.: B1351421

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and a
general synthetic protocol for 2-(4-Fluorophenoxy)ethanamine, a key building block in the
development of various pharmacologically active compounds. This document is intended for
researchers, scientists, and professionals in the field of drug development and medicinal
chemistry, offering a consolidated resource for the characterization and synthesis of this
versatile molecule.

Spectroscopic Data

Precise spectroscopic data for 2-(4-Fluorophenoxy)ethanamine is not widely available in
publicly accessible databases. However, based on the analysis of its structural analogs and a
1H NMR spectrum of its chloride salt, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Spectroscopy: A *H NMR spectrum for the hydrochloride salt of 2-(4-
Fluorophenoxy)ethanamine in DMSO-d6 has been reported.[1] The spectrum of the free
base is expected to show similar features, with potential shifts in the signals corresponding to
the protons on the ethylamine moiety due to the absence of the protonated amine.

Expected 'H NMR Data (Free Base):
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e Aromatic Protons: Two sets of multiplets or doublets of doublets in the range of d 6.8-7.2
ppm, characteristic of a para-substituted fluorobenzene ring.

e -OCH:2- Protons: A triplet expected around 6 4.0-4.2 ppm.

e -CH2N- Protons: A triplet expected around 0 2.9-3.1 ppm.

e -NH2 Protons: A broad singlet, the chemical shift of which is dependent on solvent and
concentration.

13C NMR Spectroscopy: While a specific spectrum for 2-(4-Fluorophenoxy)ethanamine is not
readily available, the expected chemical shifts can be estimated based on related structures
and general principles of 13C NMR spectroscopy.

Expected 3C NMR Data:

Carbon Atom Expected Chemical Shift (6, ppm)
C-O (Aromatic) 155-160 (doublet, *JCF)
C-F (Aromatic) 152-157 (doublet, tJCF)
CH (Aromatic, ortho to O) 115-120 (doublet, 3JCF)
CH (Aromatic, ortho to F) 115-120 (doublet, 2JCF)
-OCH2- 65-70
| -CHzN- | 40-45 |

Infrared (IR) Spectroscopy

The IR spectrum of 2-(4-Fluorophenoxy)ethanamine is expected to exhibit characteristic
absorption bands corresponding to its functional groups.

Expected IR Data:
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Functional Group Expected Absorption Range (cm™?)

N-H Stretch 3300-3400 (two bands for primary amine)
C-H Stretch (Aromatic) 3000-3100

C-H Stretch (Aliphatic) 2850-2960

C=C Stretch (Aromatic) 1500-1600

C-0O Stretch (Aryl Ether) 1200-1250

| C-F Stretch | 1150-1250 |

Mass Spectrometry (MS)

The mass spectrum of 2-(4-Fluorophenoxy)ethanamine would show a molecular ion peak
corresponding to its molecular weight (155.17 g/mol ). The fragmentation pattern would likely

involve cleavage of the ethylamine side chain.
Expected Mass Spectrometry Data:
e Molecular lon (M+): m/z = 155
e Major Fragments:
o m/z =111 (loss of -CHz2NH2)
o m/z = 95 (fluorophenyl fragment)
o m/z = 30 (CH2NHz+)

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of 2-(4-
Fluorophenoxy)ethanamine is not explicitly available in the reviewed literature. However, a
general synthetic approach can be outlined based on common organic chemistry reactions for
the formation of phenoxy ethylamines. The most probable synthetic route involves a Williamson
ether synthesis followed by a Gabriel synthesis or a related amination reaction.
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General Synthetic Pathway

Step 1: Williamson Ether Synthesis Step 2: Conversion to Amine

Phthalimide, DEAD, PPhs

4-Fluorophenol 2-Bromoethanol 2-(4-Fluorophenoxy)ethanol (Mitsunobu Reaction)

Base (e.g., K2COs3
Solvent (e.g., Acetone)

Y Y Y Y

Hydrazine

2-(4-Fluorophenoxy)ethanol N-(2-(4-Fluorophenoxy)ethyl)phthalimide (Gabriel Amine Synthesis)

Y Y

2-(4-Fluorophenoxy)ethanamine

Click to download full resolution via product page

General Synthetic Pathway for 2-(4-Fluorophenoxy)ethanamine.

Spectroscopic Data Acquisition Workflow

The acquisition of the spectroscopic data for the characterization of 2-(4-
Fluorophenoxy)ethanamine would typically follow a standardized workflow.
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Sample Preparation

Synthesized
2-(4-Fluorophenoxy)ethanamine

:

Purification
(e.g., Chromatography, Distillation)

Spectroscopic Analysis

Purified Compound

:

'H NMR & 3C NMR [<—| IR Spectroscopy |—®| Mass Spectrometry

Data Interpretation

NMR Spectra IR Spectrum Mass Spectrum

:

Structural Confirmation
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Workflow for Spectroscopic Data Acquisition and Analysis.

Conclusion

While specific, experimentally-derived spectroscopic data for 2-(4-
Fluorophenoxy)ethanamine remains elusive in readily accessible sources, this guide
provides a robust, inferred spectroscopic profile based on established principles and data from
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closely related analogs. The outlined general synthetic pathway offers a viable route for its
preparation. It is recommended that researchers undertaking the synthesis of this compound
perform thorough characterization to confirm its identity and purity, which will contribute
valuable data to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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